
3'-Deoxy-N6-octanoyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-N6-octanoyladenosine is a modified nucleoside, which is a derivative of adenosine. This compound is characterized by the absence of a hydroxyl group at the 3’ position and the presence of an octanoyl group at the N6 position. These modifications can significantly alter the biological and chemical properties of the molecule, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-N6-octanoyladenosine typically involves multiple steps, starting from adenosine. The first step is the protection of the hydroxyl groups on the ribose moiety, followed by the selective deoxygenation at the 3’ position. The final step involves the acylation of the N6 position with an octanoyl group. The reaction conditions often include the use of protecting groups, selective deoxygenation reagents, and acylation agents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of 3’-Deoxy-N6-octanoyladenosine may involve similar synthetic routes but on a larger scale. This includes the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The purification process often involves chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
3’-Deoxy-N6-octanoyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The octanoyl group at the N6 position can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acylation agents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various acylated nucleosides.
科学研究应用
3’-Deoxy-N6-octanoyladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3’-Deoxy-N6-octanoyladenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The absence of the hydroxyl group at the 3’ position and the presence of the octanoyl group at the N6 position can influence its binding affinity and specificity. These modifications can alter the compound’s ability to participate in biochemical pathways, potentially leading to unique biological effects.
相似化合物的比较
Similar Compounds
Adenosine: The parent compound, which has a hydroxyl group at the 3’ position and no acyl group at the N6 position.
3’-Deoxyadenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but lacks the octanoyl group at the N6 position.
N6-Octanoyladenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but retains the hydroxyl group at the 3’ position.
Uniqueness
3’-Deoxy-N6-octanoyladenosine is unique due to the combination of modifications at both the 3’ and N6 positions. This dual modification can result in distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H27N5O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |
InChI |
InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13+,18+/m0/s1 |
InChI 键 |
QCOORYDEEUDEJJ-VEVIJQCQSA-N |
手性 SMILES |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
规范 SMILES |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B15061660.png)
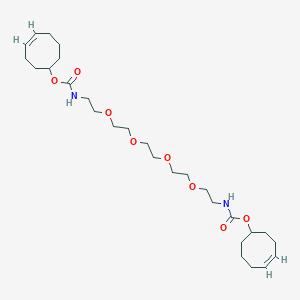
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
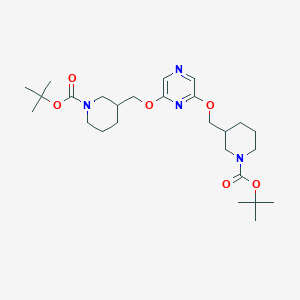

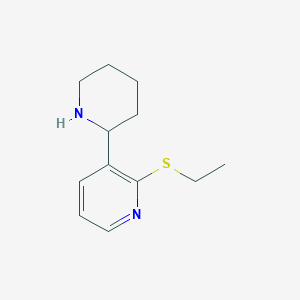
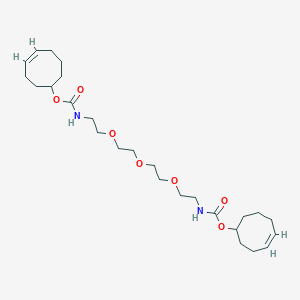

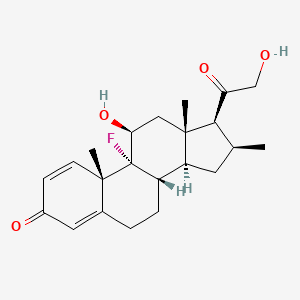
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)


![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
